Pf6PGD Inhibitory Potency: Head-to-Head Comparison with MMV007199
In the same assay against Plasmodium falciparum 6PGD (pH 8.0, 25°C), 2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol exhibited an IC50 of 1.8 µM (0.0018 mM), compared to 1.3 µM (0.0013 mM) for MMV007199 [1]. The compound is therefore 1.38-fold less potent than MMV007199 under identical conditions, directly informing inhibitor selection for Pf6PGD-targeted campaigns.
| Evidence Dimension | Inhibitory potency against P. falciparum 6PGD (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 µM (0.0018 mM) |
| Comparator Or Baseline | MMV007199: IC50 = 1.3 µM (0.0013 mM) |
| Quantified Difference | 1.38-fold lower potency (target vs. MMV007199) |
| Conditions | pH 8.0, 25°C; same study (Haeussler et al., 2018) |
Why This Matters
When selecting a Pf6PGD inhibitor probe, researchers must weigh the 1.38-fold potency deficit of this compound against any selectivity or physicochemical advantages; the direct comparative data preclude the assumption of equipotency among MMV Malaria Box hits.
- [1] Haeussler, K.; Fritz-Wolf, K.; Reichmann, M.; Rahlfs, S.; Becker, K. Characterization of Plasmodium falciparum 6-Phosphogluconate Dehydrogenase as an Antimalarial Drug Target. J. Mol. Biol. 2018, 430, 4049–4067. IC50 values extracted from BRENDA literature summary (761698). View Source
